1,4-Dimethylpyrrolo[1,2-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64608-63-5 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1,4-dimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H10N2/c1-7-6-10-8(2)9-4-3-5-11(7)9/h3-6H,1-2H3 |
InChI Key |
FRKUPFZWTZZLGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=CC=CN12)C |
Origin of Product |
United States |
Natural Occurrence and Bioprospecting of 1,4 Dimethylpyrrolo 1,2 a Pyrazine
Isolation from Microbial Sources
While the direct isolation of 1,4-Dimethylpyrrolo[1,2-a]pyrazine from Streptomyces is not extensively documented in the provided research, the broader class of pyrrolopyrazines is well-recognized as significant secondary metabolites from various microbial sources, including Streptomyces and Bacillus species. academicjournals.orgresearchgate.net These bacteria are known producers of a wide array of bioactive compounds. academicjournals.org
Research into the secondary metabolites of Streptomyces has led to the identification of structurally related pyrrolopyrazine derivatives. For instance, a butanol extract of Streptomyces griseorubens was found to contain a significant amount of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. nih.gov This compound constituted 13.50% of the extract's composition as identified through Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Similarly, a novel species, Streptomyces mangrovisoli, isolated from mangrove soil, was found to produce Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. nih.gov Another study on a mangrove-derived Streptomyces sp. Y009 identified 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione as the major compound in its extract. mdpi.com
These findings highlight the role of Streptomyces as a prolific source of pyrrolopyrazine compounds, which are identified through detailed secondary metabolite profiling using techniques like Thin Layer Chromatography (TLC), Fourier-Transform Infrared Spectroscopy (FT-IR), and GC-MS. nih.gov
The pyrrolopyrazine derivatives isolated from microbial sources have demonstrated notable biological activities. The compound Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- extracted from Streptomyces mangrovisoli exhibited strong antioxidant activity. nih.gov Extracts from Streptomyces sp. Y009, containing a related pyrazine (B50134) derivative, showed both antioxidant and broad-spectrum anticancer potential. mdpi.com Furthermore, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- isolated from the marine bacterium Bacillus tequilensis MSI45 has been reported to have potent antimicrobial and antioxidant properties. nih.govrsc.org
| Microbial Source | Related Compound Identified | Reported Bioactivity |
| Streptomyces griseorubens | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- nih.gov | Not specified in the study nih.gov |
| Streptomyces mangrovisoli | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- nih.gov | Antioxidant nih.gov |
| Streptomyces sp. Y009 | 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione mdpi.com | Antioxidant, Anticancer mdpi.com |
| Bacillus tequilensis MSI45 | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- nih.govrsc.org | Antimicrobial, Antioxidant nih.govrsc.org |
Detection in Plant Extracts
The presence of this compound has been confirmed in plant tissues. Specifically, it was identified in the ethanol (B145695) extract of the tuber of Ceropegia bulbosa Roxb. var. bulbosa, a threatened medicinal plant. phytojournal.com This finding is significant as it establishes a plant-based natural source for this specific compound. The study also analyzed the in vitro callus of the plant, though the presence of this compound was noted in the tuber extract. phytojournal.com
The identification of this compound in Ceropegia bulbosa was achieved through the application of High Resolution-Liquid Chromatography Mass Spectrometry (HR-LCMS). phytojournal.com This advanced analytical technique is highly reliable for detecting and identifying bioactive phytoconstituents within plant extracts. The process involves preparing an extract from the plant material, in this case, an ethanol extract, which is then subjected to HR-LCMS analysis to separate and identify its chemical components based on their mass-to-charge ratio. phytojournal.com
| Plant Source | Plant Part | Compound Identified | Analytical Method |
| Ceropegia bulbosa Roxb. var. bulbosa | Tuber | This compound phytojournal.com | High Resolution-Liquid Chromatography Mass Spectrometry (HR-LCMS) phytojournal.com |
Presence in Environmental Matrices
The compound this compound has not been widely reported in broad environmental matrices. However, its isolation from microorganisms sourced from specific ecological niches points to its presence in those environments. For instance, the isolation of related pyrrolopyrazine compounds from Streptomyces species found in mangrove sediments indicates the existence of this class of compounds within that particular environmental matrix. nih.govmdpi.com The microorganisms that produce these compounds are part of the complex microbial communities in these environments, contributing to the local chemical diversity.
Association with Distillery Waste Effluents
Research has identified this compound as an organic compound present in distillery waste. A study analyzing the chemical composition of non-rhizospheric distillery sludge detected this compound through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.gov The sludge, a hazardous byproduct of sugarcane molasses-based distilleries, is rich in organometallic pollutants. nih.gov The presence of this compound in this environment points to its potential formation or persistence in the complex chemical milieu of industrial fermentation and distillation waste. nih.gov
Detection in Rhizospheric Bacterial Communities of Saccharum arundinaceum
Further investigation into the bioremediation potential of certain plants has led to the detection of this compound in the ecosystem of Saccharum arundinaceum (hardy sugar cane) growing on distillery sludge disposal sites. nih.gov A comparative analysis between non-rhizospheric sludge and the rhizospheric zone—the soil region directly influenced by root secretions—showed a shift in the chemical profile. While this compound was listed among the compounds detected in the non-rhizospheric sludge, the study noted that the rhizospheric environment fosters bacterial communities capable of biotransforming and/or biodegrading toxic organic pollutants. nih.gov This suggests that the rhizospheric microbiome, dominated by phyla such as Proteobacteria and Bacteriodetes, may influence the degradation or transformation of compounds like this compound found in the surrounding sludge. nih.gov
| Sample Source | Compound Detected | Analytical Method | Environmental Context |
| Non-rhizospheric distillery sludge | This compound | GC-MS | Hazardous organometallic waste from sugarcane molasses processing. nih.gov |
Occurrence as a Food Component or Flavor Volatile
This compound is recognized as a flavor volatile, contributing to the sensory experience of various cooked foods. Its formation is primarily linked to thermally induced chemical reactions during cooking processes.
Formation Pathways in Maillard Reactions
Pyrazines, as a class of compounds, are well-known products of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. nih.govnih.gov This non-enzymatic browning reaction is fundamental to the development of color, aroma, and flavor in a wide array of thermally processed foods. nih.govnih.gov The formation of the pyrazine ring structure involves the condensation of α-aminocarbonyl or α-amino hydroxy compounds, which are intermediates formed from the initial sugar-amine condensation. sandiego.eduresearchgate.net Studies have shown that precursors like amino acids, peptides, and proteins provide the necessary amino groups, which react with carbonyl compounds under heat to generate a variety of flavor compounds, including pyrazines. nih.govsemanticscholar.org The specific structure of the amino acid and peptide precursors plays a critical role in determining the type and quantity of the resulting pyrazines. nih.gov
Contribution to Aroma Profiles (e.g., nutty, beef flavor)
This compound is specifically noted as a component of roast beef aroma. thegoodscentscompany.com More broadly, the pyrazine class of aromatic heterocyclic compounds is considered one of the most important for conveying "earthy," "nutty," and "roasty" odors in heated foods like roasted meat, coffee, and bread. nih.gov The distribution of alkyl groups on the pyrazine ring influences the specific flavor release and perception. semanticscholar.org While numerous volatile compounds are present in beef, only a subset, including various pyrazines, are key to its characteristic flavor. researchgate.net The presence of this compound and related compounds contributes significantly to the desirable roasted and savory notes developed during cooking. thegoodscentscompany.comresearchgate.net
| Compound | Associated Aroma Profile | Food Context |
| This compound | Roast beef thegoodscentscompany.com | Cooked Meat thegoodscentscompany.com |
| Pyrazines (general class) | Nutty, Roasty, Earthy nih.gov | Thermally processed foods (e.g., roasted meat, coffee) nih.gov |
Advanced Synthetic Strategies for 1,4 Dimethylpyrrolo 1,2 a Pyrazine and Its Analogues
Chemical Synthesis Methodologies
The construction of the bicyclic pyrrolo[1,2-a]pyrazine (B1600676) core can be achieved through various synthetic blueprints, which are broadly categorized into established and novel routes.
Traditional syntheses of the pyrrolo[1,2-a]pyrazine skeleton often rely on cyclization reactions, where one ring is constructed onto a pre-existing, functionalized monocyclic precursor. A common strategy involves the annulation of a pyrazine (B50134) ring onto a pyrrole (B145914) derivative. mdpi.comencyclopedia.pub
One of the well-documented methods is the reaction of substituted 2-alkoxypyrazines with α-haloketones. For instance, the synthesis of 1-methoxy-3-methyl-7-phenylpyrrolo[1,2-a]pyrazine has been achieved by reacting 3,6-dimethyl-2-methoxypyrazine with phenacyl bromide. clockss.org The reaction proceeds via the formation of a quaternary salt, which then undergoes cyclization upon treatment with a base like sodium bicarbonate to yield the final aromatic product. clockss.org A similar pathway can yield the 3,7-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one, highlighting how reaction conditions can be tuned to produce different analogues. clockss.org
Another established approach starts from 1,2-disubstituted pyrroles. mdpi.comencyclopedia.pub This can involve an acyclic precursor that contains both an electrophilic group (like a carbonyl) at the 2-position and a nucleophilic group (like an amine) at the 1-position, which can then undergo intramolecular cyclization to form the pyrazinone ring fused to the pyrrole. mdpi.comencyclopedia.pub
| Starting Materials | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 3,6-Dimethyl-2-methoxypyrazine and Phenacyl bromide | 1) Heat (55°C); 2) Sodium bicarbonate | 1-Methoxy-3-methyl-7-phenylpyrrolo[1,2-a]pyrazine | clockss.org |
| N-(phenacyl)substituted pyrrole-2-carboxylates | Methylamine (B109427) in methanol (B129727) (reflux) | Pyrrolopyrazinones | mdpi.comencyclopedia.pub |
| 2-(Pyrrol-1-yl)-1-ethylamine and Formaldehyde | Condensation followed by nucleophilic substitution | 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines | nih.gov |
Recent research has focused on developing more efficient, atom-economical, and diversity-oriented synthetic routes. These novel strategies often employ transition-metal catalysis, multi-component reactions, and domino cyclizations.
A highly atom-economical three-component route has been developed to access novel 3,4-dihydropyrrolo[1,2-a]pyrazine (B13105142) skeletons. nih.gov This [4+1+1] annulation approach allows for the multi-functionalization of the pyrazine ring in a single step, creating a new chemical space with distinct functional groups arranged in a trans configuration. nih.gov
Transition-metal catalysis offers powerful tools for constructing the heterocyclic core. Gold-catalyzed intramolecular cyclization of N-propargyl indole (B1671886) derivatives bearing a pyrazole (B372694) unit at the C-2 position has been shown to produce related fused pyrazine systems. metu.edu.tr Depending on the substitution of the alkyne, either 6-exo-dig or 7-endo-dig cyclization products can be formed exclusively. metu.edu.tr
Domino reactions provide an elegant pathway to complex fused heterocycles. A novel pyrazolo-pyrrolo-pyrazine scaffold was constructed through a domino cyclization triggered by the nucleophilic addition of deprotonated 1H-pyrrole-2-carbaldehydes to a 3-diazenylacrylonitrile intermediate under mild, transition-metal-free conditions. sci-hub.se
Furthermore, acceptorless dehydrogenative coupling represents a sustainable synthetic strategy. An acridine-based ruthenium pincer complex has been shown to effectively catalyze the synthesis of pyrazine derivatives from 1,2-diols and ammonia (B1221849), with hydrogen gas and water as the only byproducts. acs.org This method avoids the need for oxidants or other additives and utilizes gaseous ammonia directly as the nitrogen source. acs.org
Derivatization and Analogue Synthesis
Functionalization of the pre-formed pyrrolo[1,2-a]pyrazine core is essential for generating analogues with diverse properties. Strategies include modifying the core structure itself or introducing various substituents at specific positions.
Modification of the core often involves altering the saturation level of the heterocyclic system. For example, synthetic routes have been established to produce 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines through the condensation of 2-(pyrrol-1-yl)-1-ethylamine with aldehydes, followed by nucleophilic substitution. nih.gov Fully saturated perhydropyrrolo[1,2-a]pyrazine-1,4-diones can be synthesized via the ring-enlargement of N-(2H-azirin-3-yl)-L-prolinates upon hydrolysis. uzh.ch These modifications from the aromatic system to partially or fully saturated rings alter the geometry and electronic properties of the scaffold.
The introduction of substituents onto the aromatic pyrrolo[1,2-a]pyrazine ring is a key strategy for creating chemical diversity. Electrophilic substitution and transition-metal-catalyzed cross-coupling are the most prominent methods.
Electrophilic acylation, such as Friedel-Crafts acetylation and Vilsmeier-Haack formylation, has been studied in detail. semanticscholar.org The regioselectivity of these reactions is highly dependent on the substitution pattern already present on the ring. For example, acetylation of pyrrolo[1,2-a]pyrazines with a hydrogen at the C1 position and an aryl or methyl group at C3 primarily yields the C8-acetylated product. semanticscholar.org In contrast, if the C1 position is substituted with a methyl group, the reaction provides the C6-acetylated compound as the major product. semanticscholar.org Vilsmeier-Haack formylation, however, consistently occurs at the C6 position, regardless of the substituents at C1 or C3. semanticscholar.org
Palladium-catalyzed direct (hetero)arylation is another powerful tool for derivatization. This method allows for the synthesis of 6-arylpyrrolo[1,2-a]pyrazines, providing a diversity-oriented pathway to analogues with significant biological potential. nih.gov Additionally, substituents can be introduced by converting functional groups on the core, such as the conversion of an acid to an N,O-dimethyl hydroxylamide, which can then be treated with a lithiated heterocycle to introduce new cyclic moieties. google.com
| Starting Material | Reaction | Reagents | Major Product (Position of Substitution) | Yield (%) |
|---|---|---|---|---|
| 1-Methyl-3-phenylpyrrolo[1,2-a]pyrazine | Acetylation | Acetyl chloride, AlCl₃ | C6-acetyl | 77 |
| 1,3-Dimethylpyrrolo[1,2-a]pyrazine | Acetylation | Acetyl chloride, AlCl₃ | C6-acetyl | 73 |
| 3-Phenylpyrrolo[1,2-a]pyrazine | Acetylation | Acetyl chloride, AlCl₃ | C8-acetyl | 77 |
| 1-Methyl-3-phenylpyrrolo[1,2-a]pyrazine | Formylation | POCl₃, DMF | C6-formyl | 65 |
| 3-(4-Chlorophenyl)pyrrolo[1,2-a]pyrazine | Formylation | POCl₃, DMF | C6-formyl | 95 |
Spectroscopic and Chromatographic Approaches for Structural Characterization and Analysis
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS)
High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the sensitive detection and accurate mass measurement of high-resolution mass spectrometry. iitb.ac.in This method is indispensable for both identifying the target compound in complex samples and confirming its elemental composition. The Orbitrap mass analyzer, a common component in HR-LCMS systems, functions by trapping ions and measuring their oscillation frequencies, which directly correlate to their mass-to-charge ratios, enabling extremely high resolution and mass accuracy. iitb.ac.in
HR-LCMS is frequently employed in the analysis of complex mixtures where compounds with similar structures may be present. For instance, in synthetic reaction mixtures, various pyrrolo[1,2-a]pyrazine (B1600676) derivatives can be formed. rsc.org The initial chromatographic step separates these components, which are then introduced into the mass spectrometer. The high mass accuracy of the instrument allows for the confident identification of the target compound based on its precise molecular weight. For 1,4-Dimethylpyrrolo[1,2-a]pyrazine, the monoisotopic mass is 146.0844 g/mol . nih.gov HRMS can distinguish this from other potential byproducts or related structures with very small mass differences.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, provide an additional layer of identification. For this compound, these values have been calculated for various adducts, aiding in its identification in complex matrices. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 147.09168 | 127.3 |
| [M+Na]⁺ | 169.07362 | 139.2 |
| [M-H]⁻ | 145.07712 | 130.3 |
| [M+K]⁺ | 185.04756 | 136.3 |
This data is generated using CCSbase predictions and provides a reference for experimental values.
In addition to providing accurate mass, HR-LCMS can be used to fragment the molecule (MS/MS analysis) to further confirm its structure. While specific fragmentation data for this compound is not extensively published, analysis of related structures like pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro, shows characteristic fragmentation patterns that help in its identification. researchgate.netnist.gov The fragmentation of the core pyrrolo[1,2-a]pyrazine structure would yield specific daughter ions that confirm the connectivity of the fused ring system and the positions of the methyl substituents. For example, in the analysis of various synthesized pyrrolo[1,2-a]quinoxaline (B1220188) derivatives (a structurally similar class), HRMS (ESI) was used to confirm the calculated mass of the protonated molecule [M+H]⁺ to four decimal places, providing unequivocal confirmation of their elemental composition. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high sensitivity and specificity make it particularly suitable for the analysis of heterocyclic aromatic compounds like this compound, which may be present in complex matrices.
GC-MS is extensively utilized for the analysis of volatile compounds in various fields, including flavor and fragrance chemistry, environmental analysis, and the study of microbial secondary metabolites. academicjournals.orgresearchgate.net The process involves introducing a sample into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized analytes through a capillary column. academicjournals.org The column, typically coated with a stationary phase like 100% dimethylpolysiloxane, separates compounds based on their boiling points and affinity for the stationary phase. researchgate.net
For a compound such as this compound, which belongs to the pyrazine (B50134) family known for their contribution to the aroma of roasted foods, GC-MS is the method of choice. researchgate.net Techniques like headspace solid-phase microextraction (SPME) can be employed to extract volatile and semi-volatile compounds from a sample matrix prior to GC-MS analysis, offering an efficient and solvent-free extraction method. researchgate.net The separated compounds then elute from the column at characteristic retention times and enter the mass spectrometer for detection and identification. vscht.cz
Upon entering the mass spectrometer from the gas chromatograph, the eluted molecules are bombarded with a high-energy electron beam (typically 70 eV), a process known as Electron Ionization (EI). academicjournals.org This causes the molecule to lose an electron, forming a positively charged molecular ion (M+•), and also induces fragmentation. The mass-to-charge ratio (m/z) of these ions is measured by the mass analyzer.
The resulting mass spectrum is a unique fingerprint of the compound. For this compound (C9H10N2), the molecular ion peak would be expected at an m/z corresponding to its monoisotopic mass of 146.0844 Da. nih.gov The interpretation of the fragmentation pattern provides crucial structural information. The pattern of fragmentation is predictable and reproducible, allowing for identification by comparing the obtained spectrum with library spectra, such as those in the NIST Mass Spec Data Center. While a specific experimental spectrum for this compound is not detailed in the provided search results, predicted collision cross section (CCS) values and m/z for various adducts are available and provide valuable data for identification. uni.lu
| Adduct | Predicted m/z |
| [M]+ | 146.08385 |
| [M+H]+ | 147.09168 |
| [M+Na]+ | 169.07362 |
| [M+K]+ | 185.04756 |
| [M+NH4]+ | 164.11822 |
| [M-H]- | 145.07712 |
This table presents predicted m/z values for various adducts of this compound. Data sourced from PubChemLite. uni.lu
Advanced Chromatographic Separation Techniques
For the isolation and purification of specific compounds from complex mixtures, advanced chromatographic techniques are essential. These methods are crucial when a compound needs to be obtained in a pure form for further structural elucidation (e.g., by NMR) or for biological activity testing.
Bioassay-guided fractionation is a strategy used to isolate biologically active natural products from a crude extract. researchgate.netscirp.org This process involves a stepwise separation of the extract using chromatographic techniques, where each resulting fraction is tested for a specific biological activity. scirp.org The active fractions are then subjected to further separation, and this iterative process continues until a pure, active compound is isolated. researchgate.net
This methodology is particularly valuable in drug discovery from natural sources, such as plants or microorganisms. mdpi.comrsc.org For instance, if a bacterial extract containing various pyrrolopyrazine derivatives showed antimicrobial activity, bioassay-guided fractionation would be employed to pinpoint the specific compound responsible for the effect. academicjournals.orgrsc.org The process would start with a crude extract being separated by a technique like column chromatography. Each fraction's antimicrobial efficacy would be assessed. The most potent fraction would then be further purified using methods like High-Performance Liquid Chromatography (HPLC), with the ultimate goal of isolating the pure bioactive compound, which could potentially be this compound. scirp.org
When the goal is to isolate a significant quantity of a target compound (from micrograms to grams) with high purity, preparative High-Performance Liquid Chromatography (preparative HPLC) is the technique of choice. lcms.czlcms.cz Unlike analytical HPLC, which is used for identification and quantification, preparative HPLC is designed for purification and recovery of the substance. lcms.cz
The process often begins with the development of an analytical scale HPLC method to achieve a good separation of the target compound from impurities. lcms.cz This method is then scaled up to a preparative column, which has a larger internal diameter and can handle higher sample loads. lcms.cz The key is to maximize the amount of sample injected (the throughput) without compromising the resolution needed to separate the target compound from its closest eluting impurities. lcms.cz Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined. researchgate.net This technique would be the final step in obtaining a pure standard of this compound for use in quantitative analysis, biological assays, or for detailed structural characterization.
Computational Chemistry and Molecular Modeling of 1,4 Dimethylpyrrolo 1,2 a Pyrazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule, such as its electronic structure, reactivity, and spectroscopic characteristics, without the need for empirical data.
The electronic distribution in the pyrrolo[1,2-a]pyrazine (B1600676) ring system is key to its chemical behavior. Ab initio calculations performed on the parent pyrrolo[1,2-a]pyrazine molecule have elucidated its electronic structure and predicted its reactivity patterns. sci-hub.se These studies, which calculate properties from first principles, indicate that the molecule possesses a delocalized π-electron system, characteristic of aromatic compounds.
The calculations reveal specific sites on the heterocyclic ring that are more susceptible to chemical attack. By analyzing the electron density at various positions, the regioselectivity of electrophilic substitution reactions can be predicted. For the unsubstituted pyrrolo[1,2-a]pyrazine, computational studies have shown that electrophilic attack is most likely to occur at the C-6 and C-8 positions of the pyrrole (B145914) ring, due to their higher electron densities compared to other carbon atoms in the structure. sci-hub.se
The introduction of two methyl groups at the C-1 and C-4 positions, as in 1,4-Dimethylpyrrolo[1,2-a]pyrazine, would be expected to influence this reactivity. Methyl groups are electron-donating, thereby increasing the electron density of the ring system and potentially enhancing its reactivity towards electrophiles. The precise impact on regioselectivity would require specific calculations for this derivative.
Table 1: Calculated Properties of the Parent Pyrrolo[1,2-a]pyrazine This interactive table presents data from ab initio calculations on the unsubstituted pyrrolo[1,2-a]pyrazine molecule, providing insight into its fundamental electronic properties.
| Calculated Property | Value | Significance | Reference |
| Total Dipole Moment | 2.53 D | Indicates the molecule is polar. | sci-hub.se |
| Highest Electron Density | C-6, C-8 | Predicts these sites as most favorable for electrophilic attack. | sci-hub.se |
| Protonation Site | N-5 (non-bridgehead) | The non-bridgehead nitrogen is the most basic site. | sci-hub.searkat-usa.org |
Data derived from studies on the unsubstituted parent compound.
Computational methods are invaluable for interpreting experimental spectra. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate electronic absorption (UV-Vis) spectra. arkat-usa.org These simulations calculate the energies of electronic transitions from the ground state to various excited states, allowing the assignment of observed absorption bands to specific molecular orbital transitions (e.g., π → π*). arkat-usa.org For the broader class of azaindolizines, which includes pyrrolopyrazines, DFT computations have been used to explain shifts in the absorption spectra. arkat-usa.org
Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the structure of synthesized compounds like this compound. sci-hub.se Infrared (IR) spectra can also be simulated by calculating the vibrational frequencies of the molecule, which correspond to the stretching and bending of chemical bonds. sci-hub.se
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, tracking the movements of atoms and molecules over time. This allows for the study of conformational changes and interactions with other molecules, such as proteins.
A significant application of computational modeling for this class of compounds is in predicting and analyzing their interactions with biological targets, a key step in drug discovery. mdpi.com Although no specific ligand-protein interaction studies for this compound were found, extensive research has been conducted on its derivatives, particularly in the context of antifungal and anticancer activities. nih.govresearchgate.netresearchgate.net
The typical workflow involves:
Molecular Docking: A computational technique that predicts the preferred orientation of a ligand when bound to a target protein. The method scores different binding poses based on factors like electrostatic interactions and shape complementarity. mdpi.comresearchgate.net Studies on related hexahydro-pyrrolo[1,2-a]pyrazine-1,4-diones have used docking to identify potential binding modes in fungal enzymes like cytochrome P450 (CYP51). researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations: Following docking, an MD simulation is often run to assess the stability of the predicted ligand-protein complex. nih.govresearchgate.net The simulation places the complex in a simulated physiological environment (water, ions) and tracks the atomic motions over nanoseconds. A stable interaction is indicated if the ligand remains within the binding pocket and maintains key interactions (like hydrogen bonds) throughout the simulation. nih.govresearchgate.net
Table 2: Example of Molecular Docking Results for a Pyrrolo[1,2-a]pyrazine Derivative This table shows representative data from a docking study of a related compound, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl), against a fungal protein target, illustrating the type of insights gained from such analyses.
| Protein Target (PDB ID) | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| CYP51B (4UYM) | PPDHP* | Lower than control drug | Not specified | researchgate.net |
| SDR protein (FOXG_00472) | PPDH** | -6.593 | Not specified | researchgate.net |
*PPDHP: Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- **PPDH: Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro
In Silico Mechanistic Predictions
Computational chemistry is frequently used to propose and validate chemical reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely pathway for a given transformation.
For the pyrrolo[1,2-a]pyrazine system, computational studies have been instrumental in understanding its synthesis and reactivity. For instance, domino reactions, which involve multiple bond-forming events in a single sequence, have been developed for the synthesis of the pyrrolo[1,2-a]pyrazine core. researchgate.net Computational methods can help elucidate the complex mechanism of these reactions, proposing the structure of transient intermediates and explaining the observed regioselectivity. researchgate.net
Furthermore, the mechanisms of functionalization reactions, such as electrophilic substitution, are supported by computational predictions. As mentioned in section 5.1.1, the calculated electron densities on the parent ring system correctly predict the sites of formylation and other electrophilic additions. sci-hub.sedntb.gov.ua In another example, the electrophilic cyclization of N-alkyne-substituted pyrrole derivatives to form related fused systems like pyrrolooxazinones has been rationalized through proposed mechanisms involving iodonium (B1229267) intermediates, with the feasibility of each step being assessable through quantum calculations. beilstein-journals.org These in silico predictions guide synthetic chemists in designing new routes and optimizing reaction conditions.
Docking Studies for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in predicting the binding affinity and mode of interaction between a ligand and its target.
Research into the broader class of pyrrolopyrazine derivatives has suggested a range of biological activities, including antimicrobial, antifungal, and kinase inhibitory effects. researchgate.net These findings indicate that potential targets for this compound could include bacterial enzymes, fungal proteins, or human kinases.
A hypothetical docking study of this compound against a potential kinase target would involve the following steps:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation. nih.gov
Preparation of the Receptor: A high-resolution crystal structure of the target kinase would be obtained from a protein database. Water molecules and other non-essential components would be removed, and hydrogen atoms added.
Docking Simulation: Using specialized software, the ligand would be placed into the active site of the receptor, and various conformations and orientations would be sampled. A scoring function would then be used to estimate the binding affinity for each pose, typically expressed as a binding energy (e.g., in kcal/mol).
The results would highlight the most likely binding pose and identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the compound and the amino acid residues of the target protein.
Interactive Table: Hypothetical Docking Results of this compound with a Kinase Target
This table presents illustrative data that would be expected from a docking study. The target and values are hypothetical.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Kinase A | -7.8 | LEU83, VAL65 | Hydrophobic |
| Kinase A | -7.8 | LYS63 | Hydrogen Bond (with N atom) |
| Kinase B | -6.5 | PHE145, ILE130 | Hydrophobic |
| Kinase C | -5.9 | ALA45, TRP150 | Pi-Pi Stacking |
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a critical aspect of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. researchgate.netazolifesciences.com The goal is to understand how specific functional groups and structural features contribute to the molecule's effect, thereby guiding the design of more potent and selective analogs. azolifesciences.com
While comprehensive SAR studies on this compound are limited, the pyrrolopyrazine scaffold is recognized as a valuable starting point for developing bioactive agents. researchgate.net An SAR study would involve synthesizing a series of derivatives where specific parts of the molecule are systematically modified. For this compound, modifications could include:
Altering the Methyl Groups: Replacing the methyl groups at positions 1 and 4 with other alkyl groups (e.g., ethyl, propyl) or with functional groups that can act as hydrogen bond donors or acceptors (e.g., hydroxyl, methoxy).
Substitution on the Pyrrole Ring: Introducing substituents at other available positions on the pyrrole or pyrazine (B50134) rings to explore their impact on electronic properties and steric fit within a target's binding site.
Modifying the Ring System: Exploring alternative heterocyclic cores to understand the importance of the pyrrolo[1,2-a]pyrazine scaffold itself.
Each new analog would be tested for its biological activity, and the results would be compiled to build a model that connects structural changes to changes in activity.
Interactive Table: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogs
This table presents an illustrative SAR study. The biological activity data is hypothetical.
| Compound | R1 Group (Position 1) | R4 Group (Position 4) | Other Substitution | Relative Biological Activity (%) |
| This compound | -CH₃ | -CH₃ | None | 100 |
| Analog 1 | -CH₂CH₃ | -CH₃ | None | 125 |
| Analog 2 | -H | -CH₃ | None | 60 |
| Analog 3 | -CH₃ | -H | None | 45 |
| Analog 4 | -CH₃ | -CH₂OH | None | 90 |
| Analog 5 | -CH₃ | -CH₃ | 7-Fluoro | 150 |
This hypothetical SAR table suggests that the methyl group at position 1 is more critical for activity than the one at position 4, and that adding a larger alkyl group at position 1 or an electron-withdrawing group on the ring could enhance activity. Such insights are invaluable for the rational design of new and more effective compounds. mdpi.com
Mechanistic Investigations of Biological Activities of 1,4 Dimethylpyrrolo 1,2 a Pyrazine
Antimicrobial Action Mechanisms
The antimicrobial properties of pyrrolopyrazine derivatives, including 1,4-Dimethylpyrrolo[1,2-a]pyrazine, have been a subject of scientific inquiry. While the precise mechanisms are still under extensive investigation, current research points towards several key areas of interaction. researchgate.net It is understood that derivatives of pyrrolo[1,2-a]pyrazine (B1600676) generally exhibit antibacterial and antifungal activities. researchgate.net
Elucidation of Cellular Targets
Initial investigations into the cellular distribution of this compound indicate its presence within the cytoplasm and in the extracellular space. nih.gov This localization is crucial as it suggests the compound can act on targets both inside the microbial cell and on its surface or in its immediate environment. The ability to penetrate the cell membrane and accumulate in the cytoplasm allows it to potentially interfere with essential intracellular processes.
Interference with Microbial Pathways (e.g., cell wall synthesis, nucleic acid synthesis, membrane function)
While the exact pathways disrupted by this compound are not yet fully elucidated, the mechanisms of related antimicrobial compounds produced by microorganisms like Streptomyces offer valuable insights. These mechanisms often involve the inhibition of cell wall synthesis, disruption of membrane function, or interference with nucleic acid synthesis. researchgate.net
Interference with Cell Wall Synthesis : The bacterial cell wall, composed of peptidoglycan, is a critical structure for maintaining cell integrity and shape. creative-biolabs.com Antibiotics that target this structure can inhibit its synthesis, leading to a weakened wall that cannot withstand the internal osmotic pressure, ultimately causing cell lysis. creative-biolabs.com While not definitively proven for this compound, this remains a plausible mechanism of action for pyrrolopyrazine derivatives.
Interference with Nucleic Acid Synthesis : The replication and transcription of genetic material are fundamental for bacterial survival and proliferation. creative-biolabs.com Some antibiotics function by inhibiting the enzymes essential for these processes, such as DNA gyrase or RNA polymerase. creative-biolabs.com This mode of action leads to a cessation of protein synthesis and cell division, proving fatal to the microbe. creative-biolabs.com
Disruption of Membrane Function : The cell membrane is vital for transport, energy production, and maintaining cellular homeostasis. Disruption of its structure or function can lead to leakage of essential ions and molecules, ultimately causing cell death.
Molecular Interaction Studies (e.g., protein-ligand binding)
Molecular docking studies provide computational predictions of the binding affinity and interaction between a ligand and a target protein. While specific studies on this compound are limited, research on the related compound, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, offers valuable insights into the potential molecular interactions of the pyrrolopyrazine scaffold.
One such study investigated the interaction of pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- with a short-chain dehydrogenase/reductase (SDR) protein (FOXG_00472) in the fungus Fusarium oxysporum. The results indicated a strong binding affinity, suggesting that this class of compounds could act by inhibiting key fungal enzymes. researchgate.net
Table 1: Molecular Docking Results for Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- with Fungal Protein FOXG_00472 researchgate.net
| Parameter | Value |
|---|---|
| Docking Score (kcal/mol) | -6.593 |
| Glide Energy (kcal/mol) | -29.139 |
| Glide E-model (kcal/mol) | -36.119 |
| Binding Free Energy (ΔG bind) (kcal/mol) | -28.53 |
These findings suggest that the pyrrolopyrazine nucleus is a promising scaffold for designing enzyme inhibitors. researchgate.net
Antioxidant Mechanisms
In addition to its antimicrobial potential, the pyrrolopyrazine structure has been associated with significant antioxidant properties. These properties are critical for combating oxidative stress, a condition implicated in numerous chronic diseases. frontiersin.orgnih.gov
Free Radical Scavenging Pathways
The primary mechanism behind the antioxidant activity of these compounds is their ability to scavenge free radicals. Free radicals are highly reactive molecules that can damage cells, proteins, and DNA. researchgate.net Antioxidants neutralize these radicals by donating an electron, thereby preventing a cascade of oxidative damage. researchgate.net
Studies on the related compound, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, have demonstrated its efficacy in scavenging various free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO). researchgate.netbenthamopenarchives.com The scavenging activity is typically dose-dependent, increasing with higher concentrations of the compound. frontiersin.orgresearchgate.net
Table 2: Free Radical Scavenging Activity of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- researchgate.netbenthamopenarchives.com
| Radical Scavenged | Concentration | Scavenging Activity (%) |
|---|---|---|
| DPPH Radical | 31.25 µg/mL | 10.40 ± 2.79 |
| 62.5 µg/mL | 16.76 ± 2.75 | |
| 125 µg/mL | 37.85 ± 1.28 | |
| 250 µg/mL | 62.27 ± 1.58 | |
| 500 µg/mL | 72.48 ± 0.32 | |
| Nitric Oxide (NO) Radical | 500 µg/mL | 73.03 ± 1.02 |
This potent free radical scavenging effect highlights the potential of the pyrrolopyrazine core in antioxidant applications. frontiersin.org
Role in Oxidative Stress Mitigation
By neutralizing free radicals, compounds like this compound can play a crucial role in mitigating oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. frontiersin.orgnih.gov This imbalance can lead to cellular damage, contributing to aging and the development of various diseases. nih.gov
The antioxidant activity of pyrrolopyrazine derivatives, demonstrated through their ability to scavenge free radicals, directly counteracts the damaging effects of ROS. researchgate.netnih.gov This action helps to protect cells and biological macromolecules like proteins, lipids, and DNA from oxidative damage, thereby contributing to the prevention of free-radical-associated diseases. frontiersin.orgnih.govnih.gov The enhancement of the body's antioxidant defense system is a key therapeutic strategy, and compounds with strong antioxidant potential are of significant interest. frontiersin.orgnih.gov
Environmental Biotransformation and Remediation Research Involving 1,4 Dimethylpyrrolo 1,2 a Pyrazine
Role in Distillery Waste Bioremediation
Distillery wastewater is a significant environmental pollutant, characterized by high concentrations of organic matter, color, and complex chemical compounds. nih.govd-nb.info The bioremediation of this wastewater often relies on the metabolic activity of microorganisms to break down these complex pollutants into less harmful substances. The presence and subsequent degradation of 1,4-Dimethylpyrrolo[1,2-a]pyrazine in distillery sludge highlight its relevance in the context of bioremediation research.
Microbial Degradation Pathways
The precise microbial degradation pathways for this compound have not yet been fully elucidated in scientific literature. However, research on the microbial metabolism of pyrazines, in general, suggests that the initial steps of degradation often involve hydroxylation of the ring, followed by ring cleavage. nih.govnih.gov This process is typically carried out by bacteria that can utilize these compounds as a source of carbon and nitrogen. researchgate.netresearchgate.net
In the specific context of distillery waste, studies have shown the disappearance of this compound in the presence of a robust microbial community. researchgate.net This suggests that microorganisms within the distillery sludge are capable of degrading this compound. While the intermediate metabolites of this compound degradation have not been specifically identified, the general mechanism for pyrazine (B50134) degradation involves enzymatic action. nih.govnih.gov It is hypothesized that a similar enzymatic breakdown occurs for this compound, leading to the opening of the pyrrolopyrazine ring structure and its eventual mineralization.
Contribution to Pollutant Transformation
The disappearance of parent compounds like this compound, alongside the generation of new metabolic products, is evidence of active pollutant transformation by the rhizospheric bacterial communities. researchgate.net This biotransformation is a critical step in reducing the ecotoxicity of the distillery effluent.
Interactions within Microbial Ecosystems
The degradation of complex compounds like this compound is rarely the work of a single microbial species. Instead, it is the result of intricate interactions within a diverse microbial ecosystem. In the context of distillery sludge remediation, the rhizosphere of plants such as Saccharum arundinaceum (hardy sugar cane) provides a rich environment for a variety of bacteria that contribute to the degradation of organic pollutants. researchgate.net
Metagenomic analysis of the rhizospheric bacterial communities in distillery sludge has revealed the dominance of several key bacterial phyla and genera. researchgate.net These microbial communities are significantly different in richness and diversity compared to non-rhizospheric sludge, indicating a specialized community adapted to the pollutants present. researchgate.net
The table below summarizes the dominant bacterial genera found in the rhizospheric sludge where the degradation of this compound has been observed.
| Dominant Bacterial Genera | Potential Role in Bioremediation | Reference |
| Rheinheimera | Known to degrade various organic pollutants, including polycyclic aromatic hydrocarbons. | researchgate.netontosight.ai |
| Sphingobacterium | Implicated in the degradation of various pollutants, including polycyclic aromatic hydrocarbons and pesticides. | researchgate.netmdpi.comkoreascience.kr |
| Idiomarina | Capable of degrading hydrocarbons, including polycyclic aromatic hydrocarbons. | researchgate.netnih.govnih.gov |
Future Perspectives and Emerging Research Areas
Development of Targeted Synthetic Methodologies
While the synthesis of the broader pyrrolopyrazine scaffold has been explored, dedicated and efficient synthetic routes tailored to produce 1,4-Dimethylpyrrolo[1,2-a]pyrazine and its derivatives are a key area for future development. researchgate.netresearchgate.netmdpi.commetu.edu.tr Current methods for creating substituted pyrrolopyrazines often involve multi-step processes, including the fusion of a pyrazinone to a pyrrole (B145914) derivative or multicomponent reactions. mdpi.com For instance, one approach involves the palladium-catalyzed direct C6 arylation of a pyrrolo[1,2-a]pyrazine (B1600676) core, which itself is synthesized from pyrrole-2-carboxaldehyde. researchgate.net Another strategy utilizes the reaction of 2-(trichloroacetyl)pyrrole (B45717) with halomethyl ketones, followed by treatment with methylamine (B109427) and acid. researchgate.net
Future research should focus on developing more direct, high-yield, and stereoselective synthetic methods. The application of modern synthetic strategies, such as C-H activation, flow chemistry, and biocatalysis, could provide more efficient and environmentally benign pathways to this compound and its analogues. The development of such methodologies will be crucial for accessing a wider range of derivatives for structure-activity relationship (SAR) studies. mdpi.com
Advanced Analytical Techniques for Trace Analysis
As a compound found in food products as a result of the Maillard reaction, the ability to detect and quantify trace amounts of this compound is of significant interest. nih.gov While gas chromatography-mass spectrometry (GC-MS) has been a primary tool for its identification, the future lies in the application of more advanced and hyphenated analytical techniques. tum.deresearchgate.net
In-depth Mechanistic Biological Studies
The biological activities of the broader class of pyrrolopyrazine compounds, which include antifungal, antibacterial, antiviral, and kinase inhibitory effects, suggest that this compound may also possess interesting pharmacological properties. ontosight.airesearchgate.netnih.govekb.egmdpi.com However, there is a notable lack of in-depth mechanistic studies for this specific molecule.
Future research should aim to elucidate the precise molecular mechanisms underlying any observed biological activity. This will involve a combination of in vitro and in vivo studies to identify specific cellular pathways and molecular targets. For example, if antifungal activity is confirmed, studies could investigate its effects on fungal cell wall synthesis, membrane integrity, or key metabolic enzymes. Understanding the mechanism of action is a critical step in evaluating the therapeutic potential of this compound. researchgate.netresearchgate.net
Applications in Chemoinformatic and Cheminformatic Databases
Chemoinformatics and cheminformatics offer powerful in silico tools to predict the properties and biological activities of chemical compounds, thus accelerating research and development. longdom.org this compound is already listed in several public databases, including PubChem and FooDB, which provide foundational chemical and physical data. nih.govfoodb.ca
The future in this area lies in leveraging these databases and advanced computational tools for more sophisticated analyses. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of novel derivatives based on their structural features. longdom.org Molecular docking simulations can be employed to predict potential biological targets and understand binding interactions at the molecular level. orientjchem.orgresearchgate.net Furthermore, the integration of data from various "omics" fields (genomics, proteomics, metabolomics) with chemoinformatic approaches, a concept known as "chemical systems biology," could help to unravel the complex roles of compounds like this compound in biological systems. plos.org As a known flavor compound, its properties can also be analyzed using specialized flavor databases and predictive models. nih.govacs.orgresearchgate.net
Exploration of Novel Biological Targets
The structural similarity of this compound to other bioactive pyrrolopyrazines suggests that it may interact with a range of biological targets. The pyrrolopyrazine scaffold has been associated with the inhibition of various kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer. ontosight.airesearchgate.netnih.govresearchgate.net
A key area for future research is the systematic screening of this compound against a broad panel of biological targets to identify novel activities. This could involve high-throughput screening against enzyme libraries, receptor panels, and various cell-based assays. Given that it is a product of the Maillard reaction, investigating its potential to modulate pathways associated with advanced glycation end products (AGEs) and their receptors (RAGE) could be a particularly fruitful avenue of exploration. jst.go.jpjst.go.jpnih.gov The discovery of novel biological targets will be instrumental in defining new therapeutic or functional applications for this compound.
Q & A
Q. What are the established synthetic routes for 1,4-Dimethylpyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer : Synthesis often involves Friedel-Crafts acylation of α-pyrroloacetonitriles followed by Pd-catalyzed hydrogenation and aromatization with DDQ, yielding 1,4-disubstituted derivatives in moderate-to-good yields (51–68%) . Alternative approaches include double cyclization reactions using o-phenylenediamines to form hybrid benzoimidazole-pyrrolo[1,2-a]pyrazine structures, which are relevant for medicinal chemistry applications . For diketopiperazine analogs (e.g., hexahydro-3-alkyl derivatives), microbial fermentation (e.g., Bacillus velezensis) or cyclization of dipeptides (e.g., cyclo(Leu-Pro)) are common .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Spectroscopic techniques are critical:
- GC-MS : Used to identify volatile derivatives (e.g., hexahydro-3-(2-methylpropyl) analogs) via retention indices and fragmentation patterns .
- NMR : and NMR resolve substituent positions and stereochemistry, particularly for bicyclic systems .
- X-ray crystallography : Confirms absolute configuration, as seen in cyclo(Pro-Val) derivatives .
- IUPAC Standard InChIKey : Unique identifiers (e.g., OWOHLURDBZHNGG-UHFFFAOYSA-N) ensure reproducibility across databases .
Q. What biological activities are reported for this compound?
- Methodological Answer : In vitro studies highlight diverse bioactivities:
Advanced Research Questions
Q. How can computational methods predict reactivity and bioactivity?
- Methodological Answer :
- DFT calculations : Model electron transfer in 1,4-diazine systems, explaining redox behavior and ligand-binding potential .
- Molecular docking : Used to study interactions with biological targets (e.g., antioxidant enzymes or microbial proteins) .
- SAR analysis : Guides optimization; e.g., alkyl substituents at position 3 enhance nematocidal activity, while pyridyl groups improve solubility .
Q. What strategies resolve contradictions in reported bioactivities?
- Methodological Answer :
- Standardized assays : Variability in antioxidant results (e.g., DPPH vs. ABTS) requires normalization to control compounds like ascorbic acid .
- Strain-specific effects : Antimicrobial activity of cyclo(Leu-Pro) varies with microbial species; use combinatorial libraries to identify structure-specificity trends .
- Metabolic profiling : GC-MS or LC-MS/MS distinguishes co-eluting compounds in crude extracts that may confound bioactivity data .
Q. How are reaction conditions optimized for regioselective functionalization?
- Methodological Answer :
- Pd-catalyzed C–H activation : Electron-donating groups favor 1,4-migration in aryl substrates, while electron-withdrawing groups require modified ligands .
- Halogenation/nitration : Stepwise functionalization (e.g., bromination at position 6) enables diversification without intermediate purification .
- Solvent systems : TFA/DMSO or DBSA/toluene improves yields in cyclization reactions by stabilizing charged intermediates .
Data Contradiction Analysis Example
Issue : Discrepancies in nematocidal activity of cyclo(Leu-Pro) (64.2% mortality vs. moderate activity in other studies).
Resolution :
- Concentration gradients : Higher doses (20 mg/mL) may induce non-specific toxicity; dose-response curves clarify efficacy .
- Egg-hatching assays : Activity against eggs (34–75% inhibition) vs. J2 larvae suggests lifecycle-stage-specific targeting .
- Microbial source : B. velezensis-derived compounds may differ in stereochemistry vs. synthetic analogs, affecting bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
